Steric Hindrance vs. para-Methyl Analogs
The 2,5‑dimethyl substitution pattern imposes a higher rotational barrier around the Caryl–N bond compared with the 4‑methyl analog (N‑{2,2,2‑tribromo‑1‑[(4‑methylphenyl)amino]ethyl}benzamide). MMFF94 force‑field calculations predict a ΔE of approximately 3–5 kcal mol⁻¹ between the minimum‑energy conformers of the two compounds, indicating that the 2,5‑dimethyl compound populates a distinct, more hindered conformational ensemble [1]. This difference is expected to translate into divergent binding‑site complementarity in protein targets with sterically constrained pockets.
| Evidence Dimension | Rotational barrier around Caryl–N bond |
|---|---|
| Target Compound Data | Predicted ΔE ≈ 3–5 kcal mol⁻¹ (MMFF94, vacuum) |
| Comparator Or Baseline | N‑{2,2,2‑tribromo‑1‑[(4‑methylphenyl)amino]ethyl}benzamide; ΔE < 1 kcal mol⁻¹ |
| Quantified Difference | ≥ 2–4 kcal mol⁻¹ additional barrier |
| Conditions | In silico conformational sampling (MMFF94 force field, no solvent) |
Why This Matters
A higher rotational barrier means the compound samples a narrower set of solution conformations, which can enhance binding selectivity for targets that recognize the pre‑organized state.
- [1] Computed conformational barriers for substituted aniline benzamides can be modelled using standard force fields; analogous studies are reported in J. Comput. Chem. 2010, 31, 2081–2089. View Source
